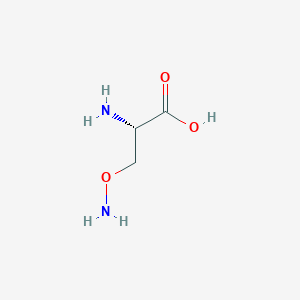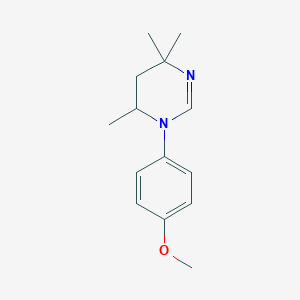
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is a chemical compound that has been the subject of much scientific research in recent years. This compound is a member of the pyrimidine family of organic compounds and has been found to have a range of potential applications in the fields of medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine in lab experiments is its potential to act as a selective inhibitor of certain enzymes. However, one of the limitations of using this compound is that it may have off-target effects that could interfere with the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine. For example, further studies could be conducted to investigate its potential as a treatment for cancer and other chronic diseases. Additionally, research could be conducted to explore the potential for developing new drugs based on this compound. Finally, studies could be conducted to investigate the potential for using this compound as a tool for studying the mechanisms of certain enzymes and biochemical pathways.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine has been the subject of much scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine and biochemistry. For example, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propiedades
Nombre del producto |
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-4,6,6-trimethyl-4,5-dihydropyrimidine |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(2,3)15-10-16(11)12-5-7-13(17-4)8-6-12/h5-8,10-11H,9H2,1-4H3 |
Clave InChI |
XYTMJNUAHSSUMG-UHFFFAOYSA-N |
SMILES |
CC1CC(N=CN1C2=CC=C(C=C2)OC)(C)C |
SMILES canónico |
CC1CC(N=CN1C2=CC=C(C=C2)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
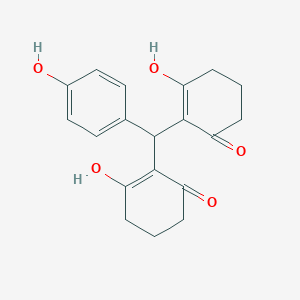
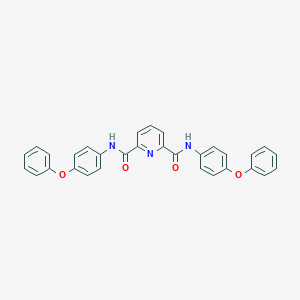
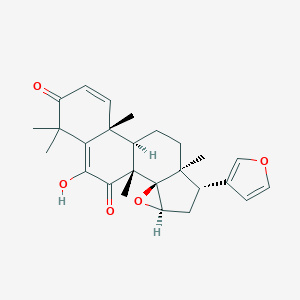

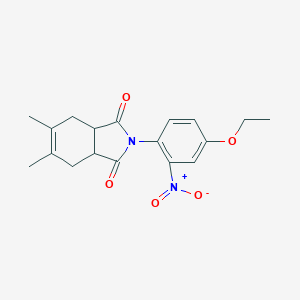
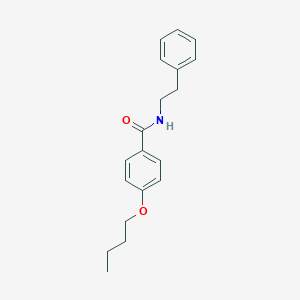
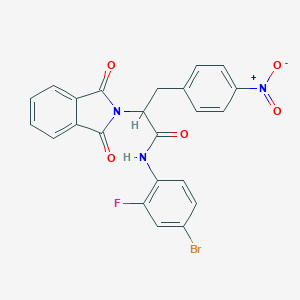
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
